2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound with a complex structure It features a chlorophenoxy group, an azetidine ring, and a sulfonyl group, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Azetidine Ring Formation: The next step is the formation of the azetidine ring. This can be achieved through cyclization reactions involving suitable precursors.
Sulfonylation: The azetidine intermediate is then subjected to sulfonylation using isobutylsulfonyl chloride under basic conditions to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated azetidine with the chlorophenoxy intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfides, thiols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it may be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or ionic interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar in structure but lacks the azetidine and sulfonyl groups.
1-(4-Chlorophenoxy)-3-(isobutylsulfonyl)propan-2-one: Similar but without the azetidine ring.
Uniqueness
The presence of the azetidine ring and the sulfonyl group in 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one makes it unique compared to other chlorophenoxy derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of chemical compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4S/c1-12(2)11-24(21,22)15-9-19(10-15)16(20)17(3,4)23-14-7-5-13(18)6-8-14/h5-8,12,15H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXXKDBGMIFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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